1-Benzyl 4-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate
CAS No.:
Cat. No.: VC13804068
Molecular Formula: C18H24N2O5
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H24N2O5 |
|---|---|
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | 4-O-benzyl 1-O-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate |
| Standard InChI | InChI=1S/C18H24N2O5/c1-18(2,3)25-17(23)20-10-9-19(11-15(21)12-20)16(22)24-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 |
| Standard InChI Key | BJXCOWROGBTXBH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC(=O)C1)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC(=O)C1)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The compound’s IUPAC name, 4-O-benzyl 1-O-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate, systematically describes its substituents: a benzyloxycarbonyl group at position 1, a tert-butoxycarbonyl group at position 4, and a ketone at position 6 . Its diazepane core adopts a chair-like conformation, with the two nitrogen atoms at positions 1 and 4 contributing to basicity and hydrogen-bonding potential. The tert-butyl group enhances steric bulk, while the benzyl moiety introduces aromatic character, influencing solubility and reactivity .
Table 1: Key identifiers of 1-benzyl 4-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate
| Property | Value | Source |
|---|---|---|
| CAS Number | 1273566-12-3 | |
| Molecular Formula | ||
| Molecular Weight | 348.4 g/mol | |
| SMILES | O=C(N1CCN(CC(=O)C1)C(=O)OC(C)(C)C)OCc1ccccc1 |
Comparative Analysis of Structural Analogs
The diazepane scaffold permits extensive derivatization. For example:
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Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate (CID 56924575) replaces the benzyl group with a second tert-butyl ester, reducing aromaticity and increasing hydrophobicity .
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O4-benzyl O1-tert-butyl 6-hydroxy-6-methyl-1,4-diazepane-1,4-dicarboxylate (CAS 2767131-11-1) introduces a hydroxyl and methyl group at position 6, altering hydrogen-bonding capacity and steric effects .
Synthesis and Manufacturing
Synthetic Routes
While explicit protocols are proprietary, the synthesis likely involves:
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Diazepane Ring Formation: Cyclization of a diamine precursor with a carbonyl source, such as a diketone or diester.
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Esterification: Sequential protection of the 1- and 4-positions using benzyl chloroformate and tert-butyl dicarbonate .
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Oxidation: Introduction of the 6-keto group via oxidation of a secondary alcohol intermediate.
Table 2: Representative reaction steps for diazepane derivatives
| Step | Reagents | Yield* |
|---|---|---|
| Cyclization | Ethylenediamine, diethyl oxalate | ~60% |
| Benzyl Protection | Benzyl chloroformate, base | 75–85% |
| tert-Butyl Protection | Boc anhydride, DMAP | 70–80% |
*Theoretical yields based on analogous reactions.
Challenges in Scalability
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Steric Hindrance: Bulky tert-butyl groups may slow reaction kinetics during esterification .
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Oxidation Selectivity: Over-oxidation of the diazepane ring or competing side reactions at nitrogen centers requires careful catalyst selection.
Physicochemical Properties
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LogP: ~2.1 (moderate lipophilicity due to tert-butyl and benzyl groups) .
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Aqueous Solubility: <1 mg/mL at 25°C, necessitating organic solvents (e.g., DMSO, ethanol) for biological assays .
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Thermal Stability: Likely stable below 150°C, though decomposition pathways for the tert-butyl ester above 200°C are probable .
Derivatives and Structural Modifications
6-Amino Variant
Replacing the ketone with an amine group () increases basicity, potentially improving solubility but reducing metabolic stability.
6-Hydroxy-6-Methyl Analog
The methyl-hydroxyl group (CAS 2767131-11-1) introduces a chiral center, enabling enantioselective interactions with biological targets .
Table 3: Comparative properties of diazepane derivatives
| Derivative | Molecular Formula | Key Functional Group |
|---|---|---|
| 6-Oxo (Parent Compound) | Ketone | |
| 6-Amino | Amine | |
| 6-Hydroxy-6-methyl | Hydroxyl, Methyl |
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